4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3.ClH/c1-24-16-6-2-14(3-7-16)12-19-18(23)21-10-8-20(9-11-21)13-17(22)15-4-5-15;/h2-3,6-7,15,17,22H,4-5,8-13H2,1H3,(H,19,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMGDIZNVFIOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological effects, including interactions with neurotransmitter receptors, anticancer properties, and antimicrobial activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The chemical structure of This compound features a piperazine ring substituted with various functional groups that may influence its biological activity. The synthesis typically involves several key steps:
- Formation of the Piperazine Ring : The piperazine core can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes under basic conditions.
- Introduction of Substituents : The benzyl and cyclopropyl groups are introduced via nucleophilic substitution reactions and Grignard reactions, respectively.
- Hydroxyethylation : This step involves the reaction with ethylene oxide to introduce the hydroxyethyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body, including:
- Aminergic Receptors : Piperazine derivatives often exhibit affinity for dopamine and serotonin receptors, which may contribute to their neuropharmacological effects .
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions or apoptosis in cancer cells .
Anticancer Properties
Recent studies have indicated that piperazine derivatives can induce necroptosis in cancer cells, a regulated form of necrosis that can bypass traditional apoptosis pathways. For instance, related compounds have shown promise in targeting K562 leukemic cells through necroptotic signaling pathways . The unique structural features of this compound may enhance its efficacy against various cancer types.
Antimicrobial Activity
Piperazine compounds have also been evaluated for their antimicrobial properties. Their ability to inhibit bacterial growth has been documented, suggesting potential applications in treating infections . The introduction of different substituents on the piperazine ring can modulate these effects, enhancing activity against specific pathogens.
Comparative Analysis with Similar Compounds
In comparing this compound with similar piperazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzylpiperazine | Basic piperazine structure | Moderate receptor affinity |
| 4-(2-cyclopropyl-2-hydroxyethyl)piperazine | Lacks benzyl group | Limited activity |
| N-benzyl-4-hydroxyethylpiperazine | Hydroxyethyl group present | Enhanced receptor interaction |
This table illustrates how structural modifications can significantly impact biological activities, emphasizing the unique profile of the compound .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with piperazine derivatives:
- Study on Necroptosis Induction : Research demonstrated that a related piperazine compound induced necroptosis in K562 cells, suggesting a novel mechanism for cancer treatment .
- Antimicrobial Efficacy : Comparative studies showed that certain piperazine derivatives exhibited enhanced antimicrobial activity against resistant strains of bacteria .
- Targeting Neurotransmitter Systems : Investigations into the binding affinities of piperazines to aminergic receptors revealed potential applications in treating neurological disorders .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and pharmacological differences between the target compound and selected analogs:
Key Structural Determinants of Activity
- Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group in the target compound offers conformational rigidity and metabolic stability compared to bulkier aromatic groups (e.g., HBK15’s phenoxyethoxyethyl). This may reduce off-target interactions .
- Hydroxyethyl vs. Halogenated Groups : The hydroxyethyl group’s hydroxyl enables hydrogen bonding, contrasting with halogenated analogs like p-MPPI (iodine) or N-(4-chlorophenyl) derivatives. Halogens enhance binding via hydrophobic pockets, while hydroxy groups may improve selectivity .
- Methoxybenzyl vs.
Q & A
Q. What are the common synthetic routes for preparing 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Piperazine Functionalization : Reacting a piperazine core with a cyclopropyl-hydroxyethyl group via nucleophilic substitution or coupling reactions. For example, ethylenediamine derivatives can react with dihaloalkanes under basic conditions to form the piperazine ring .
- Carboxamide Formation : Coupling the piperazine intermediate with 4-methoxybenzylamine using carbodiimide reagents (e.g., EDC•HCl) and activators like HOBt in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. This method ensures high yield and purity .
- Salt Formation : Treating the free base with dry HCl in diethyl ether to obtain the hydrochloride salt, followed by trituration with ether for purification .
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the piperazine methylene protons (δ 2.5–3.5 ppm), the 4-methoxybenzyl aromatic protons (δ 6.8–7.3 ppm), and the cyclopropyl group (δ 0.5–1.5 ppm). The carboxamide carbonyl appears at ~167 ppm in ¹³C NMR .
- HPLC/MS : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients confirms purity (>98%). ESI-MS detects the [M+H]+ ion, with exact mass matching the theoretical molecular weight .
Q. What are the primary safety considerations when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential irritant properties .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereochemical control in the synthesis of this compound?
Methodological Answer:
- Chiral Resolutions : Use enantiopure starting materials (e.g., (R)- or (S)-cyclopropyl derivatives) or employ chiral catalysts (e.g., BINOL-based systems) during key steps like hydroxyethyl group attachment .
- Temperature Control : Low temperatures (−78°C) during cyclopropane ring formation minimize racemization. Monitoring via polarimetry or chiral HPLC ensures stereochemical fidelity .
- Crystallography : Single-crystal X-ray diffraction (CCDC data) validates stereochemistry post-synthesis .
Q. What advanced analytical techniques are used to study the compound’s stability under varying pH?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to buffers at pH 1–13 (37°C, 72 hours) and analyze degradation products via UPLC-QTOF-MS. Hydrolysis of the carboxamide bond is observed at extreme pH .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH). The hydrochloride salt shows superior stability compared to the free base .
- Solid-State NMR : Investigate polymorphic transitions under humidity, which impact solubility and bioavailability .
Q. How does the compound interact with biological targets, and what assays are used to evaluate its efficacy?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity for serotonin or dopamine receptors. IC₅₀ values are calculated using nonlinear regression .
- Cell-Based Assays : Measure intracellular Ca²⁺ flux (Fura-2/AM dye) in HEK293 cells expressing target GPCRs. Dose-response curves reveal partial agonism .
- In Vivo Pharmacokinetics : Administer the compound orally to rodents and analyze plasma/tissue samples via LC-MS/MS. High logP (~3.5) correlates with blood-brain barrier penetration .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?
Methodological Answer:
- SAR Studies : Replace the 4-methoxy group with halogens (e.g., Cl, F) and compare IC₅₀ values in target assays. Chlorine substitution enhances receptor binding by 10-fold due to hydrophobic interactions .
- Computational Modeling : Docking simulations (AutoDock Vina) identify key residues (e.g., Tyr³⁵⁶ in 5-HT₂A) that stabilize halogen bonds. MD simulations (AMBER) validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
